4-BROMO-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}BENZAMIDE
Description
4-Bromo-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide is a benzamide derivative featuring a 4-bromo-substituted aromatic ring linked via an amide bond to a tetrahydropyran (oxane) moiety. The oxane ring is further substituted at the 4-position with a 4-methoxyphenyl group. Its design incorporates halogen (bromine) and alkoxy (methoxy) groups, which are common in bioactive molecules due to their influence on lipophilicity and electronic properties. The compound’s uniqueness lies in the combination of a brominated benzamide core and a sterically demanding oxane-phenyl substituent, which may impact its binding affinity and pharmacokinetic profile compared to simpler analogs .
Properties
IUPAC Name |
4-bromo-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO3/c1-24-18-8-4-16(5-9-18)20(10-12-25-13-11-20)14-22-19(23)15-2-6-17(21)7-3-15/h2-9H,10-14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVCZMDFRFLODT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Methoxyphenyl Group: This involves the reaction of a phenol derivative with methanol in the presence of an acid catalyst.
Oxan-4-ylmethyl Group Formation: This step involves the formation of the oxan-4-ylmethyl group through a series of reactions involving oxirane and a suitable nucleophile.
Amidation: The final step involves the formation of the benzamide core through the reaction of the intermediate with an amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
4-BROMO-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-BROMO-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 4-Bromo-N-{[4-(4-Methoxyphenyl)Oxan-4-Yl]Methyl}Benzamide and Analogs
Discussion
The target compound’s structural features—bromine, oxane ring, and 4-methoxyphenyl group—distinguish it from analogs. Key observations include:
- Halogen Effects : Bromine’s larger size compared to chlorine () may enhance hydrophobic interactions in biological targets.
- Biological Implications : While LMM5’s oxadiazole core supports antifungal activity, the target’s oxane-phenyl substituent could modulate solubility and bioavailability, warranting further pharmacological testing.
Contradictions in activity among analogs (e.g., herbicidal vs. antifungal) emphasize the importance of substituent positioning and core structure in determining function .
Biological Activity
4-Bromo-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C20H21BrN2O3
Molecular Weight : 437.3 g/mol
LogP (Octanol/Water Partition Coefficient) : 3.5, indicating moderate lipophilicity.
The compound's structure features a bromine atom, a methoxyphenyl group, and an oxan-4-ylmethyl group attached to a benzamide core. This unique configuration suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially leading to altered metabolic pathways.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- DNA Interference : The structure suggests possible interactions with nucleic acids, potentially affecting replication or transcription processes.
Antimicrobial Properties
Preliminary studies suggest that the compound may exhibit antimicrobial activity. The presence of the methoxy group could enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death .
Research Findings
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of structurally related benzamide derivatives on various cancer cell lines, demonstrating significant growth inhibition. While the specific compound was not tested, the results suggest that this compound could exhibit similar effects due to its structural characteristics.
- Antimicrobial Testing : In vitro assays were conducted to assess the antimicrobial efficacy of related compounds against common pathogens. Results indicated that compounds with similar functional groups displayed notable antibacterial activity, hinting at the potential of this compound in this area.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
